molecular formula C10H11F3N2O2 B2748090 1-Cyclopentyl-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2138145-69-2

1-Cyclopentyl-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2748090
CAS No.: 2138145-69-2
M. Wt: 248.205
InChI Key: MPDCEBMSOGCUMT-UHFFFAOYSA-N
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Description

1-Cyclopentyl-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a cyclopentyl group and a trifluoromethyl group in the structure of this compound suggests potential unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with urea or thiourea under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: This step may involve the alkylation of the pyrimidine ring using cyclopentyl halides in the presence of a base.

    Introduction of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopentyl-5-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of a trifluoromethyl group.

    1-Cyclopentyl-5-chloropyrimidine-2,4(1H,3H)-dione: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 1-Cyclopentyl-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione imparts unique chemical properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. These properties may make it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

1-cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c11-10(12,13)7-5-15(6-3-1-2-4-6)9(17)14-8(7)16/h5-6H,1-4H2,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDCEBMSOGCUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C(=O)NC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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